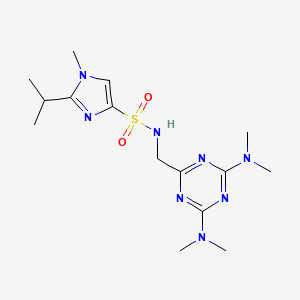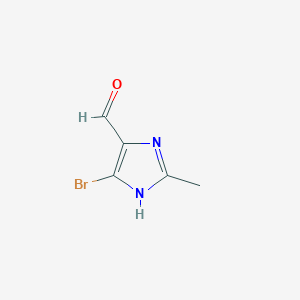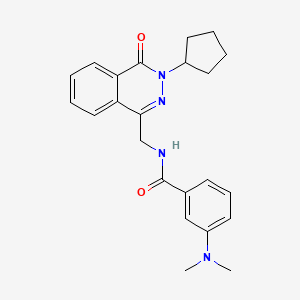
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with unique structural properties. This compound is notable for its intricate triazine and imidazole components, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. This includes the formation of the triazine ring, followed by its substitution with dimethylamino groups. The imidazole ring is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yields. Catalysts and specific solvents may be employed to optimize the synthesis process and ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino groups.
Reduction: : The triazine ring may be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the triazine and imidazole rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Conditions typically involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive the reactions.
Major Products Formed:Oxidation products may include sulfoxides and sulfones.
Reduction can yield simpler amino derivatives.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is significant in various fields:
Chemistry: : Used in studying the reactivity of triazine and imidazole derivatives.
Biology: : Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: : Explored for its antimicrobial properties and potential use in drug design.
Industry: : Utilized as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, often involving the sulfonamide group. It can inhibit enzyme activity by mimicking the substrate, thus blocking the active site or altering the enzyme's conformation.
Comparison with Similar Compounds
Similar compounds include:
N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : Differing in the functional groups on the triazine ring.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : With methoxy groups instead of dimethylamino groups.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N8O2S/c1-10(2)13-19-12(9-23(13)7)26(24,25)16-8-11-17-14(21(3)4)20-15(18-11)22(5)6/h9-10,16H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPLWHHYCENJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)


![4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532100.png)



![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)






